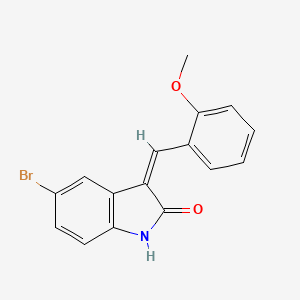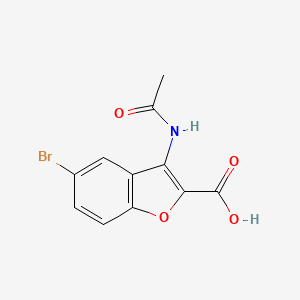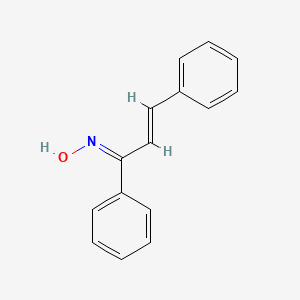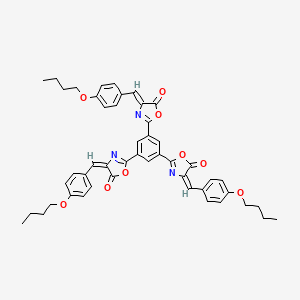![molecular formula C23H19ClFN5O3 B11106444 5-amino-3-[(Z)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-1-cyanoethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B11106444.png)
5-amino-3-[(Z)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-1-cyanoethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-アミノ-3-[(Z)-2-{4-[(2-クロロ-6-フルオロベンジル)オキシ]-3-メトキシフェニル}-1-シアノエテニル]-1-(2-ヒドロキシエチル)-1H-ピラゾール-4-カルボニトリルは、様々な科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、アミノ基、シアノ基、ヒドロキシエチル基など、複数の官能基を含む複雑な分子構造を特徴としています。その独特の構造は、化学、生物学、医学の研究者にとって興味深いものです。
製法
5-アミノ-3-[(Z)-2-{4-[(2-クロロ-6-フルオロベンジル)オキシ]-3-メトキシフェニル}-1-シアノエテニル]-1-(2-ヒドロキシエチル)-1H-ピラゾール-4-カルボニトリルの合成には、それぞれ特定の反応条件を必要とする複数の工程が含まれます。合成経路は通常、中間体の調製から始まり、その後、様々な化学反応により最終生成物が生成されます。工業生産方法では、収率と純度を高めながら、コストと環境への影響を最小限に抑えるために、これらの合成経路を最適化する必要がある場合があります。
化学反応解析
この化合物は、酸化反応、還元反応、置換反応など、様々な種類の化学反応を起こします。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤などがあります。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化反応は酸化誘導体の形成につながる可能性があり、置換反応は特定の官能基を別の基で置き換える可能性があります。
科学研究への応用
5-アミノ-3-[(Z)-2-{4-[(2-クロロ-6-フルオロベンジル)オキシ]-3-メトキシフェニル}-1-シアノエテニル]-1-(2-ヒドロキシエチル)-1H-ピラゾール-4-カルボニトリルは、広範囲の科学研究に応用されています。化学では、より複雑な分子の合成のためのビルディングブロックとして使用されます。生物学では、その潜在的な生物活性と生体分子との相互作用について研究されています。医学では、研究者は様々な病気に対する治療薬としての可能性を調査しています。さらに、その独特の構造は、構造活性相関を研究し、新しい材料を開発するための貴重な化合物となっています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-((Z)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-1-cyano-1-ethenyl)-1-(2-hydroxyethyl)-1H-pyrazol-4-yl cyanide typically involves multi-step organic reactions. The process may start with the preparation of the core pyrazole structure, followed by the introduction of the various substituents through reactions such as nucleophilic substitution, electrophilic addition, and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require scalable and cost-effective methods. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The choice of reagents and solvents would also be influenced by factors such as availability, cost, and environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyethyl groups, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings and the pyrazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols
科学的研究の応用
5-Amino-3-((Z)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-1-cyano-1-ethenyl)-1-(2-hydroxyethyl)-1H-pyrazol-4-yl cyanide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
5-アミノ-3-[(Z)-2-{4-[(2-クロロ-6-フルオロベンジル)オキシ]-3-メトキシフェニル}-1-シアノエテニル]-1-(2-ヒドロキシエチル)-1H-ピラゾール-4-カルボニトリルの作用機序は、特定の分子標的と経路との相互作用を含みます。これらの相互作用は、関与する標的と経路の性質に応じて、様々な生物学的効果をもたらす可能性があります。例えば、化合物は特定の酵素または受容体に結合し、その活性を調節し、下流の効果をもたらす可能性があります。作用機序を理解することは、その潜在的な治療的用途を解明し、その有効性と安全性を最適化するために不可欠です。
類似化合物との比較
類似化合物と比較した場合、5-アミノ-3-[(Z)-2-{4-[(2-クロロ-6-フルオロベンジル)オキシ]-3-メトキシフェニル}-1-シアノエテニル]-1-(2-ヒドロキシエチル)-1H-ピラゾール-4-カルボニトリルは、官能基と構造的特徴の組み合わせが独特であるため、際立っています。類似の化合物には、異なる置換基や官能基を持つ他のピラゾール誘導体があります。2-クロロ-6-フルオロベンジル基やシアノ基などの特定の基の存在は、この化合物に独自の特性と活性を付与する可能性があり、研究開発にとって特に興味深いものです。
特性
分子式 |
C23H19ClFN5O3 |
|---|---|
分子量 |
467.9 g/mol |
IUPAC名 |
5-amino-3-[(Z)-2-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C23H19ClFN5O3/c1-32-21-10-14(5-6-20(21)33-13-17-18(24)3-2-4-19(17)25)9-15(11-26)22-16(12-27)23(28)30(29-22)7-8-31/h2-6,9-10,31H,7-8,13,28H2,1H3/b15-9+ |
InChIキー |
RNAZXTHHXUAGLE-OQLLNIDSSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)CCO)OCC3=C(C=CC=C3Cl)F |
正規SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)CCO)OCC3=C(C=CC=C3Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-[(Phenylformamido)imino]methyl]phenyl 4-methoxybenzoate](/img/structure/B11106369.png)
![1-Methyl-4-phenyl-4,5-diazapentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-9,11,13,15,17,19-hexaene-3,6-dione (non-preferred name)](/img/structure/B11106374.png)

acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B11106406.png)
![(3E)-3-{[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazono}-N-(2-methoxyphenyl)butanamide](/img/structure/B11106411.png)



![4-[4-(6-Bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B11106421.png)
![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B11106430.png)
![4,4'-{[4-(hexyloxy)phenyl]methanediyl}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B11106436.png)
![N'-[(E)-(4-cyanophenyl)methylidene]-9H-fluorene-9-carbohydrazide](/img/structure/B11106441.png)
![N-[4-bromo-2-({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}carbonyl)phenyl]-4-chlorobenzenesulfonamide](/img/structure/B11106445.png)

